![molecular formula C23H28N2O3 B2522987 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide CAS No. 921521-80-4](/img/structure/B2522987.png)

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

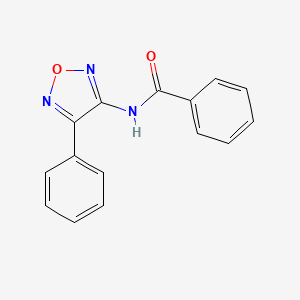

The synthesis of N-phenylbenzamide derivatives has been explored in various studies. One such approach involves the use of 4-aminophenazone, a non-steroidal anti-inflammatory drug, to synthesize a series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides . This method highlights the potential for creating compounds with significant biological applications. Another innovative synthesis method utilizes 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4), an ionic liquid, to facilitate the one-pot three-component synthesis of novel 2-(oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamide derivatives . This technique offers advantages such as good yields, environmental friendliness, and mild reaction conditions, eliminating the need for additional catalysts and solvents.

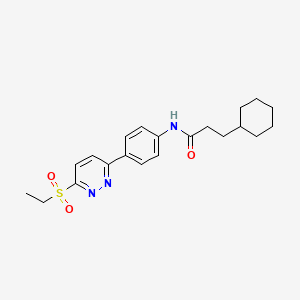

Molecular Structure Analysis

The molecular structure of N-phenylbenzamide derivatives is characterized by the presence of a benzamide moiety attached to various substituents that influence their biological activity. In the compounds synthesized in the studies mentioned, the presence of different substituents like the pyrazolyl group and the oxazolopyridinyl group are notable. These structural variations are crucial as they can affect the binding affinity and specificity towards biological targets such as nucleotide proteins.

Chemical Reactions Analysis

The chemical reactivity of N-phenylbenzamide derivatives is influenced by the functional groups present in their structure. The studies do not provide detailed reactions specific to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide, but they do suggest that the synthesized compounds exhibit the potential to interact with biological targets such as alkaline phosphatases and ecto-5'-nucleotidases . These interactions are indicative of the compounds' ability to participate in biochemical pathways and potentially modulate physiological processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-phenylbenzamide derivatives are not explicitly detailed in the provided papers. However, the use of [BMIM]BF4 as a synthesis medium suggests that the resulting compounds are likely to be stable under mild conditions and may possess favorable solubility profiles for biological applications . The biological evaluation of the synthesized compounds against various alkaline phosphatases and ecto-5'-nucleotidases indicates that these compounds have the potential to be developed further for medicinal chemistry applications .

Wissenschaftliche Forschungsanwendungen

Chemistry of Cyclic Aminooxycarbenes

Research on cyclic aminooxycarbenes, including studies on oxazolidin-2-ylidenes, has provided insights into reaction mechanisms, such as the insertion into OH bonds and rearrangements leading to N-substituted formamides. These studies contribute to the broader understanding of carbene chemistry and its application in synthetic chemistry (Couture & Warkentin, 1997).

Benzodiazepinooxazoles Derivatives

Investigations into benzodiazepinooxazoles and their reactions reveal the potential for creating novel compounds with potential pharmaceutical applications. The formation of exo-methylene compounds and other derivatives through specific reactions highlights the versatility of these frameworks in drug development (Terada et al., 1973).

Novel Fused Oxazapolycyclic Skeletons

The synthesis of novel oxazapolycyclic compounds demonstrates the potential for creating materials with unique photophysical properties. Such compounds could have applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other photonic devices (Petrovskii et al., 2017).

Antimicrobial Activity of Benzothiazolyl Substituted Pyrazol-5-ones

Research into benzothiazolyl substituted pyrazol-5-ones has shown promising antibacterial activity, suggesting potential applications in the development of new antibiotics. Such studies are crucial in the fight against drug-resistant bacteria (Palkar et al., 2017).

Benzimidazole Fused-1,4-Oxazepines

The synthesis and study of benzimidazole-tethered oxazepine hybrids explore their structural, electronic, and potential pharmaceutical properties. Research in this area contributes to the discovery of new compounds with therapeutic potential, highlighting the importance of heterocyclic chemistry in drug development (Almansour et al., 2016).

Eigenschaften

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3/c1-4-14-25-19-15-18(11-12-20(19)28-16-23(2,3)22(25)27)24-21(26)13-10-17-8-6-5-7-9-17/h5-9,11-12,15H,4,10,13-14,16H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOZOTGPCDJGTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=CC(=C2)NC(=O)CCC3=CC=CC=C3)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-ethoxybenzamide](/img/structure/B2522913.png)

![8-{2-[4-(2-Fluorophenyl)piperazinyl]ethyl}-1,6,7-trimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2522916.png)